
Thymidine, 3-methyl-3',5'-bis-O-((pentafluorophenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. The modification with pentafluorophenyl groups enhances its chemical properties, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- typically involves the protection of the hydroxyl groups of thymidine followed by the introduction of pentafluorophenylmethyl groups. The reaction conditions often include the use of strong bases and specific solvents to ensure the selective protection and substitution reactions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions can occur at the pentafluorophenyl groups.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a less fluorinated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective reactions that are useful in organic synthesis.
Biology: In biological research, it is used to study DNA interactions and modifications. The pentafluorophenyl groups can act as markers or probes in various assays.
Medicine: In medicine, it has potential applications in drug development, particularly in designing antiviral and anticancer agents. Its modified structure can enhance the efficacy and selectivity of therapeutic compounds.
Industry: In the industrial sector, it can be used in the production of specialized polymers and materials with unique properties due to the presence of pentafluorophenyl groups.
Wirkmechanismus
The mechanism of action of Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- involves its incorporation into DNA or interaction with DNA-related enzymes. The pentafluorophenyl groups can enhance binding affinity and specificity, affecting molecular targets and pathways involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Thymidine: The parent compound without the pentafluorophenyl modifications.
Deoxythymidine: Another nucleoside with a similar structure but lacking the methyl and pentafluorophenyl groups.
5-Methyluridine: A similar nucleoside with a methyl group but different base structure.
Uniqueness: Thymidine, 3-methyl-3’,5’-bis-O-((pentafluorophenyl)methyl)- is unique due to the presence of pentafluorophenyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
99268-60-7 |
|---|---|
Molekularformel |
C25H18F10N2O5 |
Molekulargewicht |
616.4 g/mol |
IUPAC-Name |
3,5-dimethyl-1-[(2R,4S,5R)-4-[(2,3,4,5,6-pentafluorophenyl)methoxy]-5-[(2,3,4,5,6-pentafluorophenyl)methoxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18F10N2O5/c1-8-4-37(25(39)36(2)24(8)38)13-3-11(41-6-10-16(28)20(32)23(35)21(33)17(10)29)12(42-13)7-40-5-9-14(26)18(30)22(34)19(31)15(9)27/h4,11-13H,3,5-7H2,1-2H3/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
OHQKVJKVUQANAC-YNEHKIRRSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Kanonische SMILES |
CC1=CN(C(=O)N(C1=O)C)C2CC(C(O2)COCC3=C(C(=C(C(=C3F)F)F)F)F)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


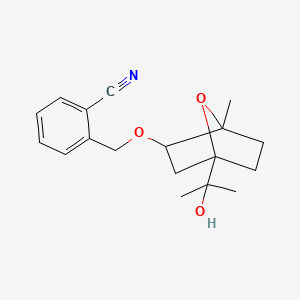
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
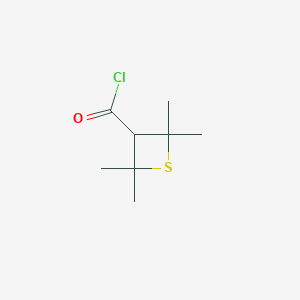
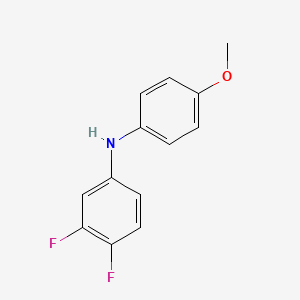
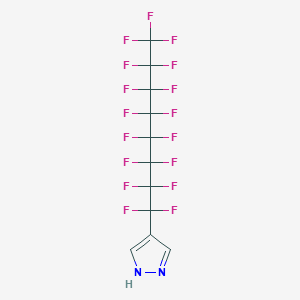
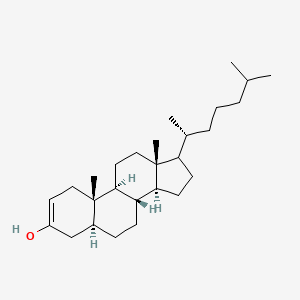
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
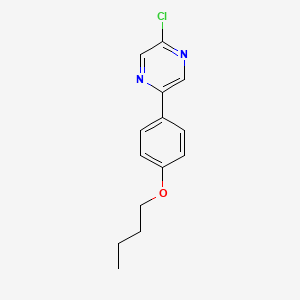
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
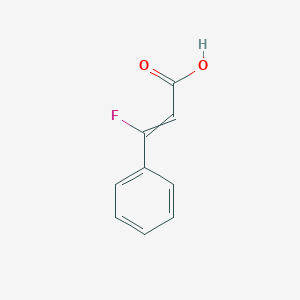
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
